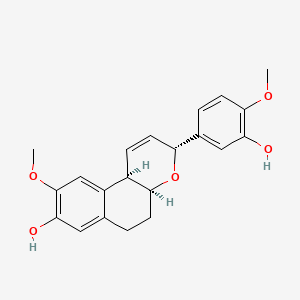

Musellarin C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Musellarin C is a naturally occurring organic compound classified as a diarylheptanoidThe molecular formula of this compound is C21H22O5, and it has a molecular weight of 354.40 g/mol . This compound is part of a family of secondary plant metabolites known for their diverse biological activities.

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of Musellarin C involves several key steps, including the Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization. The synthesis begins with the oxidative rearrangement of furfuryl alcohols to form dihydropyranone acetals. This is followed by a highly regioselective g-deoxygenation using zinc and acetic acid, and a diastereoselective Heck-Matsuda coupling to introduce the aryl group .

Industrial Production Methods: The efficiency and brevity of the synthetic route allow for the preparation of enantiomerically pure this compound and its analogues .

化学反応の分析

Types of Reactions: Musellarin C undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include meta-chloroperbenzoic acid and N-bromosuccinimide.

Reduction: Zinc and acetic acid are used for g-deoxygenation.

Substitution: Aryldiazonium salts are used in Heck coupling reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used for further biological and chemical studies .

科学的研究の応用

Musellarin C has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex natural products and analogues.

Biology: Studied for its potential biological activities, including antioxidant, anticancer, and antibacterial properties.

Medicine: Investigated for its cytotoxic effects against various cancer cell lines, making it a potential candidate for anticancer drug development.

Industry: Utilized in the development of new therapeutic agents and as a reference compound in pharmacological studies

作用機序

The exact mechanism of action of Musellarin C is not fully understood. it is known to interact with various molecular targets and pathways. For example, this compound has been shown to induce quinone reductase activity, which is involved in the detoxification of carcinogens. It also exhibits moderate cytotoxicity against several cancer cell lines, suggesting its potential role in disrupting cellular processes essential for cancer cell survival .

類似化合物との比較

Musellarin C is part of a family of diarylheptanoids, which includes similar compounds such as Musellarin A, Musellarin B, Musellactone, and Neuchromenin . These compounds share a common structural motif but differ in their specific functional groups and biological activities. For instance:

Musellarin A: Known for its antioxidant and anticancer properties.

Musellarin B: Exhibits moderate cytotoxicity against cancer cell lines.

Musellactone: Has unique structural features and potential pharmacological activities.

Neuchromenin: Studied for its diverse biological activities, including anti-inflammatory and anticancer effects.

This compound stands out due to its unique bicyclic diarylheptanoid structure and its potential as a lead compound for developing new therapeutic agents.

生物活性

Musellarin C is a compound belonging to the class of diarylheptanoids, which are known for their diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

1. Overview of this compound

This compound was first synthesized as part of a series of compounds derived from the plant Musella lasiocarpa. The synthesis involves complex organic reactions that yield musellarins A, B, and C with varying efficiencies. This compound shares structural similarities with other diarylheptanoids, which have been recognized for their potential health benefits.

2. Synthesis of this compound

The total synthesis of this compound has been achieved through a series of stereoselective reactions. Research indicates that the synthesis can be conducted in 11-12 steps with overall yields ranging from 38% to 42% . The synthetic route typically involves:

- Heck Coupling : A key step where aryl diazonium salts are coupled with enol ethers to introduce the desired aryl groups.

- Stereoselective Installation : The process ensures that the correct stereochemistry is maintained throughout the synthesis.

3. Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

3.1 Anticancer Activity

This compound has shown significant potential as an anticancer agent. Studies indicate that it induces apoptosis in various cancer cell lines, including HL-60 (human promyelocytic leukemia) and HepG2 (human liver cancer) cells. The IC50 values for musellarin B (a related compound) were reported at 21.3 µM against HL-60, suggesting similar efficacy may be expected for this compound .

3.2 Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial properties against both bacterial and fungal strains. Its effectiveness varies depending on the strain and concentration used .

4. Case Studies

Several case studies have explored the biological activities of diarylheptanoids, including this compound:

- Case Study 1 : A study on the cytotoxic effects of musellarins on various cancer cell lines revealed that synthetic analogs of this compound exhibited selective cytotoxicity against HL-60 cells while being less effective against HepG2 and MCF7 (breast cancer) cells .

- Case Study 2 : In vitro assays demonstrated that this compound could significantly reduce inflammation markers in cultured macrophages, indicating its potential as an anti-inflammatory agent .

5. Conclusion

This compound represents a promising compound within the diarylheptanoid class due to its diverse biological activities, particularly in anticancer and antimicrobial applications. The ongoing research into its mechanisms and efficacy will further elucidate its potential therapeutic roles.

As studies continue to explore the full spectrum of biological activities associated with this compound and its analogs, it is essential to consider both their pharmacological benefits and potential side effects to optimize their use in clinical settings. Further research will also help clarify the mechanisms underlying these activities, paving the way for new therapeutic strategies based on this compound.

特性

IUPAC Name |

(3R,4aS,10bR)-3-(3-hydroxy-4-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-24-20-7-4-13(10-16(20)22)18-8-5-14-15-11-21(25-2)17(23)9-12(15)3-6-19(14)26-18/h4-5,7-11,14,18-19,22-23H,3,6H2,1-2H3/t14-,18-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMYSBQSMIOYNB-ZMYBRWDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C=CC3C(O2)CCC4=CC(=C(C=C34)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2C=C[C@H]3[C@@H](O2)CCC4=CC(=C(C=C34)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。